6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Overview
Description
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a derivative of the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through various methods, including the Pictet-Spengler cyclization, and exhibits potential therapeutic effects against a range of diseases.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- CAS Number : 1260637-29-3
Biological Activities
Research indicates that tetrahydroisoquinoline derivatives, including this compound, possess significant biological activities. These include:
- Antiproliferative Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, the derivative 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated anti-colorectal cancer properties by blocking IL-6/JAK2/STAT3 oncogenic signaling pathways in animal models .
- Neuroprotective Effects : Isoquinoline derivatives are noted for their neuroprotective properties. They may inhibit monoamine oxidase (MAO) activity, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
Anticancer Potential
A significant study evaluated the antiproliferative effects of 6-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives in colorectal carcinoma models. The compound was administered in doses of 10 and 25 mg/kg to DMH-induced CRC rats over 15 days. Key findings included:
- Histopathological Analysis : Treatment with the compound resulted in reduced tumor growth and improved histological parameters.
- Biochemical Markers : ELISA results indicated that the compound significantly decreased levels of inflammatory markers such as IL-6 and COX-2 .
Neuroprotective Studies
Research has also focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Structure | Base compound with moderate activity |
6-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Enhanced activity due to methyl substitution |
6,7-Dimethoxy derivative | Structure | Notable anticancer properties |
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXCWOIHHEXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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